Structural Differentiation: Dual-Tolyl Architecture vs. 4-Fluorophenyl Mono-Substituted Analog
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide incorporates two distinct methyl-substituted aromatic rings (m-tolyl on the piperazine sulfonamide; o-tolyloxy on the acetamide), whereas the closest cataloged analog—N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (C22H28FN3O4S, MW 449.54)—replaces the m-tolyl group with a 4-fluorophenyl substituent, introducing an electronegative fluorine atom not present in the target compound . This substitution alters hydrogen-bond acceptor count (7 for the target compound vs. a distinct count for the fluoro analog), TPSA, and cLogP, parameters that SAR studies on 1-sulfonyl-4-acylpiperazines have correlated with CB1R binding potency and CNS penetration [1].
| Evidence Dimension | Structural composition and predicted physicochemical properties |
|---|---|
| Target Compound Data | C23H31N3O4S; MW 445.58; m-tolyl + o-tolyloxy dual substitution; predicted H-bond acceptors: 7 |
| Comparator Or Baseline | 4-Fluorophenyl analog: C22H28FN3O4S; MW 449.54; 4-fluorophenyl + o-tolyloxy |
| Quantified Difference | Molecular weight difference: 3.96 g/mol; substitution alters electronic character (methyl vs. fluoro) and hydrogen-bond acceptor count |
| Conditions | Structural comparison based on molecular formula; physicochemical predictions from structural class SAR |
Why This Matters
For procurement decisions, the m-tolyl group provides a distinct electronic and steric environment compared to the 4-fluorophenyl analog, which has been shown in related 1-sulfonyl-4-acylpiperazine series to shift CB1R binding IC50 values by >10-fold [1]; substituting without confirmatory data risks selecting a compound with uncharacterized potency.
- [1] Vachal P, Fletcher JM, Hagmann WK, et al. 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. J Med Chem. 2009. View Source
